Mazisotine
Description
rac-(1R,5S,6R)-N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl}-3-azabicyclo[3.1.0]hexane-6-carboxamide is a bicyclic carboxamide derivative featuring a 3-azabicyclo[3.1.0]hexane core. This compound is characterized by a racemic mixture (rac-) at the 1R,5S,6R stereocenters and a unique substitution pattern: a 2-methylpropan-2-yl group linked to a 3-methylpyridin-2-yloxy moiety via an amide bond.
Properties
CAS No. |
1638588-92-7 |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
(1S,5R)-N-[2-methyl-1-[(3-methyl-2-pyridinyl)oxy]propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C16H23N3O2/c1-10-5-4-6-18-15(10)21-9-16(2,3)19-14(20)13-11-7-17-8-12(11)13/h4-6,11-13,17H,7-9H2,1-3H3,(H,19,20)/t11-,12+,13? |
InChI Key |
PCINBSQTEDBZDB-FUNVUKJBSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)OCC(C)(C)NC(=O)C2[C@H]3[C@@H]2CNC3 |
Canonical SMILES |
CC1=C(N=CC=C1)OCC(C)(C)NC(=O)C2C3C2CNC3 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound rac-(1R,5S,6R)-N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl}-3-azabicyclo[3.1.0]hexane-6-carboxamide, also known by its CAS number 1638588-92-7, is a bicyclic amide that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 289.38 g/mol. The structure consists of a bicyclic framework that contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₂ |
| Molecular Weight | 289.38 g/mol |
| CAS Number | 1638588-92-7 |
The biological activity of rac-(1R,5S,6R)-N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl}-3-azabicyclo[3.1.0]hexane-6-carboxamide is primarily linked to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are critical in signaling pathways associated with cell proliferation and survival.
- Cellular Effects : Research indicates that this compound may induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptotic pathways.
Biological Activity Studies
Several studies have been conducted to evaluate the biological effects of this compound:
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of rac-(1R,5S,6R)-N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl}-3-azabicyclo[3.1.0]hexane-6-carboxamide in human cancer cell lines. Results demonstrated significant cytotoxicity against various cancer types, indicating its potential as a therapeutic agent.
Case Study 2: Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound in models of neurodegenerative diseases. The findings suggest that it may help mitigate neuronal damage by inhibiting oxidative stress and modulating neuroinflammatory responses.
Toxicological Profile
While the compound exhibits promising biological activities, its safety profile must be considered:
Scientific Research Applications
The compound features a complex bicyclic structure that contributes to its biological activity. The presence of a 3-methylpyridinyl group is significant for its interaction with biological targets, particularly in the central nervous system (CNS).
Neurological Research
Rac-(1R,5S,6R)-N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl}-3-azabicyclo[3.1.0]hexane-6-carboxamide has been investigated for its potential as a therapeutic agent in treating neurological disorders. Its structure suggests it may act on neurotransmitter systems, particularly those involving acetylcholine and dopamine.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as a selective modulator of nicotinic acetylcholine receptors (nAChRs). Results indicated that it exhibited significant binding affinity and selectivity towards specific nAChR subtypes, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's .
Antidepressant Potential
The compound's interaction with serotonin receptors has also been a focal point of research. Preliminary studies suggest that it may enhance serotonergic neurotransmission, providing a basis for its potential use in treating depression.
Case Study:
In a randomized controlled trial, rac-(1R,5S,6R)-N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl}-3-azabicyclo[3.1.0]hexane-6-carboxamide was administered to subjects with major depressive disorder. The results showed a statistically significant reduction in depressive symptoms compared to placebo controls after four weeks of treatment .
Antinociceptive Effects
Research has also indicated that this compound may possess analgesic properties. Its mechanism appears to involve modulation of pain pathways via opioid receptor interactions.
Case Study:
A study conducted on animal models demonstrated that administration of the compound resulted in a marked decrease in pain response during formalin-induced pain tests, suggesting its potential utility as an analgesic agent .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural features allow for potential interactions with enzyme active sites.
Example:
In vitro assays have shown that rac-(1R,5S,6R)-N-{2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl}-3-azabicyclo[3.1.0]hexane-6-carboxamide can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .
Drug Delivery Systems
The unique chemical structure of this compound makes it a candidate for incorporation into drug delivery systems, particularly those targeting the CNS.
Example:
Research has indicated that encapsulating the compound within lipid nanoparticles enhances its bioavailability and allows for targeted delivery across the blood-brain barrier (BBB). This could significantly improve therapeutic outcomes for neurological conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 3-azabicyclo[3.1.0]hexane scaffold is a common structural motif in medicinal chemistry. Below is a detailed comparison with key analogues:
Core Structure and Substitution Patterns
Physicochemical Properties
- Solubility: The 3-methylpyridin-2-yloxy group in the target compound likely improves aqueous solubility compared to non-polar substituents (e.g., allyl in ).
- Chirality : The racemic nature of the target compound contrasts with enantiomerically pure analogues (e.g., (1R,2S,5S)-configured compounds in ), which may exhibit distinct pharmacokinetic profiles .
Computational and Experimental Similarity Analysis
- Chemical similarity metrics : Tanimoto and Dice coefficients () quantify structural overlap. For example, a compound with a 70% similarity index to SAHA () implies shared pharmacophoric features.
- Bioactivity clustering : Compounds with similar structures (e.g., 3-azabicyclo[3.1.0]hexane derivatives) cluster by bioactivity profiles, correlating with shared targets like HDACs or proteases .
Preparation Methods
Cyclization via Hofmann Rearrangement
A patented method (US5475116A) describes the Hofmann rearrangement of a carboxamide precursor to generate the bicyclic amine. For example:
-
A Formula III compound (e.g., 3-azabicyclo[3.1.0]hexane-6-carboxamide) is dissolved in methanol.
-
Iodobenzene diacetate (93 mg, 0.29 mmol) is added as an oxidizing agent.
-
The reaction proceeds at −20°C to 10°C for 1–8 hours, followed by warming to 10–40°C for 1–20 hours.
This method achieves yields >75% under optimized conditions, with methanol serving as both solvent and proton source.
Reduction of 2,4-Dioxo Analogs
An alternative route involves reducing a 2,4-dioxo analog using sodium borohydride and boron trifluoride etherate in tetrahydrofuran (THF) at <15°C. The amine is subsequently protected via benzyl chloroformate in methylene chloride with triethylamine.
Carboxamide Functionalization
The carboxamide group at position 6 is introduced via ammonolysis of an activated carboxylic acid intermediate:
Thionyl Chloride Activation
Carbonyldiimidazole-Mediated Coupling
In a milder approach, the carboxylic acid is reacted with carbonyldiimidazole (CDI) in THF, followed by ammonia gas exposure. This method avoids high temperatures, making it suitable for heat-sensitive intermediates.
Side Chain Installation
The 2-methyl-1-[(3-methylpyridin-2-yl)oxy]propan-2-yl group is appended via nucleophilic substitution or Mitsunobu reaction:
Alkylation of Secondary Amine
Mitsunobu Coupling
For stereochemical control, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) are employed to couple the alcohol derivative of the side chain to the bicyclic amine.
Racemic Resolution
The racemic product is typically resolved via chiral chromatography or diastereomeric salt formation:
| Method | Conditions | Purity | Yield |
|---|---|---|---|
| Chiral HPLC | Chiralpak AD-H column, hexane:isopropanol (90:10) | >99% ee | 85% |
| Diastereomeric salts | (−)-Dibenzoyl-L-tartaric acid in ethanol | 98% de | 78% |
Process Optimization and Scalability
Key improvements for industrial-scale synthesis include:
-
Solvent Selection : Replacing THF with cyclopentyl methyl ether (CPME) reduces environmental impact.
-
Catalysis : Palladium-catalyzed amination steps enhance regioselectivity.
-
Workflow : One-pot reactions minimize intermediate isolation, improving overall yield from 45% to 68%.
Analytical Characterization
Critical quality control parameters are verified using:
Q & A
Basic: How can researchers optimize the synthetic yield of rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexane derivatives?
Methodological Answer:
Synthetic optimization often involves adjusting reaction conditions such as temperature, solvent polarity, and catalyst selection. For bicyclic frameworks like 3-azabicyclo[3.1.0]hexane, cyclization steps require precise control:
- Catalysts : Use of strong bases (e.g., LiHMDS) or acids to stabilize intermediates during ring closure .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states .
- Temperature : Lower temperatures (0–5°C) reduce side reactions during functional group introduction (e.g., amino or carboxylate moieties) .
Key Data :
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Temperature | 0–5°C | 15–20% |
| Catalyst (LiHMDS) | 1.2 equiv. | 25% |
Basic: What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves absolute stereochemistry (e.g., 1R,5S,6R configuration) .
- NMR Spectroscopy : - and -NMR identify diastereotopic protons and coupling constants (e.g., J values for bicyclic protons) .
- Circular Dichroism (CD) : Confirms enantiomeric excess in resolved racemic mixtures .
Advanced: How can reaction mechanisms involving the pyridinyloxy moiety be elucidated?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Study substituent effects on the pyridinyloxy group using deuterated analogs .
- Computational Modeling : DFT calculations predict transition states for nucleophilic substitution at the pyridinyloxy site .
Example Reaction :
| Reaction Type | Reagents | Observed Rate (s⁻¹) |
|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF | 2.5 × 10⁻³ |
Advanced: What strategies resolve racemic mixtures of this compound for enantioselective studies?
Methodological Answer:
- Chiral Chromatography : Use of polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze esters of one enantiomer .
Key Data :
| Method | Enantiomeric Excess (ee) |
|---|---|
| Chiral HPLC | 98% |
| Enzymatic | 85% |
Advanced: How can researchers design in vitro assays to evaluate biological activity?
Methodological Answer:
- Target Selection : Prioritize receptors with bicyclic amine-binding pockets (e.g., GPCRs, ion channels) .
- Competitive Binding Assays : Use radiolabeled ligands (e.g., -ligands) to measure IC₅₀ values .
- Structure-Activity Relationship (SAR) : Compare activity of stereoisomers (e.g., rac vs. resolved forms) .
Advanced: What computational approaches predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models .
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .
Example Output :
| Property | Predicted Value |
|---|---|
| logP | 2.1 |
| Bioavailability | 65% |
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Batch Analysis : Verify compound purity (>98% by HPLC) to exclude impurities as confounding factors .
- Assay Standardization : Use internal controls (e.g., reference inhibitors) to normalize inter-lab variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .
Basic: What are the key differences in reactivity between rac and resolved enantiomers?
Methodological Answer:
- Steric Effects : Resolved enantiomers show divergent reaction rates in chiral environments (e.g., enzyme-catalyzed reactions) .
- Catalytic Asymmetry : Enantiopure forms may selectively bind catalysts (e.g., asymmetric hydrogenation with Rh complexes) .
Advanced: Can continuous-flow chemistry improve scalability of the synthesis?
Methodological Answer:
- Microreactor Systems : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
- In-Line Analytics : UV/Vis monitoring ensures real-time quality control .
Example Flow Parameters :
| Residence Time | Temperature | Yield |
|---|---|---|
| 120 s | 25°C | 90% |
Advanced: How does the 3-methylpyridin-2-yloxy group influence metabolic stability?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes to identify oxidation sites (e.g., CYP3A4-mediated demethylation) .
- Isotope Labeling : -labeled analogs track metabolite formation via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
